Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

Description

Significance of Oxazole (B20620) Derivatives in Contemporary Chemical Research

Oxazole and its derivatives play an essential role in medicinal chemistry. tandfonline.comtandfonline.com The oxazole nucleus is a versatile five-membered heterocyclic ring that serves as a privileged scaffold in the development of novel compounds with favorable biological activities. tandfonline.comjournalajst.com Due to their unique structural and chemical diversity, oxazole-based molecules can interact with a wide spectrum of enzymes and receptors within biological systems through various non-covalent interactions. nih.govjournalajst.com This capacity for molecular recognition has led to the development of a vast number of oxazole-containing compounds that are either approved clinical drugs or promising candidates for treating a wide array of diseases. nih.gov Their applications span therapeutic areas including antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, and anticancer treatments. nih.gov Consequently, the oxazole framework is a central focus in medicinal chemistry for the discovery of new and more effective therapeutic agents. nih.govnih.gov

Overview of the Structural Features of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

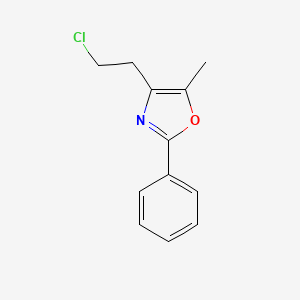

The Oxazole Core : A planar, five-membered aromatic ring consisting of three carbon atoms, one nitrogen atom at position 3, and one oxygen atom at position 1. tandfonline.com All atoms in the ring are sp² hybridized. tandfonline.com

2-Phenyl Group : A phenyl ring attached to the second carbon of the oxazole core. This substituent introduces aromaticity and steric bulk at this position.

5-Methyl Group : A methyl group attached to the fifth carbon of the oxazole ring. This small alkyl group can influence the molecule's steric and electronic properties.

4-(2-chloroethyl) Group : An ethyl chain with a terminal chlorine atom, attached to the fourth carbon of the oxazole ring. The chloroethyl group is a key feature, acting as a reactive handle for further synthetic modifications.

Below is a table summarizing the key identifiers and calculated properties for this compound.

| Property | Value |

| IUPAC Name | 4-(2-chloroethyl)-5-methyl-2-phenyl-1,3-oxazole |

| CAS Number | 100639-93-6 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| Appearance | Predicted to be a solid or oil at room temperature |

| Solubility | Predicted to be soluble in organic solvents like chloroform, and dioxane |

Note: Experimental data for this specific compound is limited in publicly accessible literature; properties are based on computational predictions and data from structurally similar compounds.

Research Context of 2-Phenyl, Methyl, and Chloroethyl Substituted Oxazoles

The specific combination of phenyl, methyl, and chloroethyl substituents on the oxazole ring places this molecule within a significant area of chemical research. Each substituent is chosen for specific functions that are well-documented in the study of related heterocyclic compounds.

The 2-phenyl substitution is a common motif in a vast number of biologically active oxazoles and benzoxazoles. rsc.orgnih.govmdpi.com The presence of an aryl group at this position is often critical for the molecule's interaction with biological targets. mdpi.com

The methyl group, while simple, can significantly impact a molecule's properties. In studies of oxazole-based ligands for vanadium catalysts, the position of a methyl substituent was shown to have a considerable impact on the performance of polymerization reactions and the properties of the resulting polymer products. mdpi.com In medicinal chemistry, the addition of methyl groups is a common strategy to fine-tune the potency and metabolic stability of drug candidates.

The chloroethyl group is of particular interest from a synthetic standpoint. The closely related 2-(halomethyl)oxazoles are recognized as effective and reactive scaffolds that can be used for synthetic elaboration. nih.gov The chlorine atom is a good leaving group, allowing for nucleophilic substitution reactions. This enables the 2-(chloroethyl) group to serve as a versatile precursor for introducing a wide variety of other functional groups, such as alkylamino, alkylthio, and alkoxy moieties. nih.gov This synthetic flexibility is crucial for creating libraries of related compounds to explore structure-activity relationships (SAR). tandfonline.com

Scope and Objectives of Academic Research on Functionalized Oxazoles

Academic research on functionalized oxazoles is driven by several interconnected objectives. A primary goal is the rational design and synthesis of novel oxazole derivatives with enhanced biological activity and reduced toxicity to serve as potential medicinal agents. tandfonline.comjournalajst.com This involves developing new and efficient synthetic methodologies to access structurally diverse oxazoles. nih.govresearchgate.net

A significant challenge in this field is the inherent sensitivity of the oxazole ring to certain reaction conditions, such as strong acids, which can limit synthetic accessibility. chemrxiv.orgchemrxiv.org Therefore, a key objective is the development of mild and tolerant synthetic approaches that are scalable and allow for selective modifications of the oxazole core. chemrxiv.orgacs.org By creating diverse libraries of functionalized oxazoles, researchers can systematically investigate structure-activity relationships to identify the key molecular features required for a desired therapeutic effect. tandfonline.com The ultimate aim is to expand the available chemical space of oxazole-based compounds for drug discovery and to provide new tools for chemical biology and materials science. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)-5-methyl-2-phenyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-9-11(7-8-13)14-12(15-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOWOSBZTXEJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001264653 | |

| Record name | 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929094-26-8 | |

| Record name | 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929094-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloroethyl)-5-methyl-2-phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001264653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Oxazole, 4 2 Chloroethyl 5 Methyl 2 Phenyl and Analogues

Established Strategies for Oxazole (B20620) Ring Formation

Several classical and modern synthetic reactions provide access to the oxazole core. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final oxazole product.

Robinson-Gabriel Synthesis and its Variants

The Robinson-Gabriel synthesis is a foundational method for forming the oxazole ring, first described by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910. wikipedia.orgsynarchive.com The core of this reaction is the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone, typically catalyzed by a cyclodehydrating agent like sulfuric acid, phosphorus oxychloride, or polyphosphoric acid. wikipedia.orgpharmaguideline.com

The general mechanism involves the protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the adjacent ketone. The resulting intermediate then undergoes dehydration to yield the aromatic oxazole ring. The required 2-acylamino-ketone precursors can often be prepared via the Dakin-West reaction. wikipedia.org

For the specific synthesis of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole, the Robinson-Gabriel approach would necessitate the corresponding 2-acylamino-ketone precursor: N-(1-(4-chlorobutan-2-one))benzamide.

Table 1: Key Features of the Robinson-Gabriel Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-Acylamino-ketone |

| Reagents | Cyclodehydrating agents (e.g., H₂SO₄, POCl₃, PCl₅, SOCl₂) pharmaguideline.com |

| Product | 2,4,5-trisubstituted oxazole |

| Key Transformation | Intramolecular cyclodehydration |

Numerous modifications to the original protocol have been developed. For instance, a one-pot, diversity-oriented synthesis has been achieved by combining a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration using an oxazolone template. wikipedia.orgnih.gov Another significant extension allows for the synthesis of substituted oxazoles from amino acid derivatives through side-chain oxidation to form β-keto amides, which are then cyclodehydrated. wikipedia.org

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method provides a route to 2,5-disubstituted oxazoles. wikipedia.orgcutm.ac.in The Fischer oxazole synthesis involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl) gas, typically in a dry ether solvent. wikipedia.orgcutm.ac.inyoutube.com

The reaction mechanism begins with the reaction of the cyanohydrin with HCl to form an iminochloride intermediate. This intermediate then reacts with the aldehyde. An intramolecular SN2 attack followed by the loss of water generates a chloro-oxazoline intermediate, which then eliminates HCl to form the final oxazole product. wikipedia.org While typically employed for aromatic cyanohydrins and aldehydes, aliphatic variants are also known. wikipedia.org

To synthesize an analogue like 2,5-diphenyl-oxazole, mandelic acid nitrile (the cyanohydrin of benzaldehyde) is reacted with benzaldehyde. cutm.ac.in Applying this logic to the target compound, one would require the cyanohydrin of 1-chloro-3-butanone and benzaldehyde, which is not a standard application of this synthesis. The method is more suited for aryl groups at the 2 and 5 positions.

Table 2: Overview of the Fischer Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Cyanohydrin, Aldehyde |

| Reagents | Anhydrous Hydrogen Chloride (HCl) |

| Solvent | Dry Ether |

| Product | 2,5-disubstituted oxazole |

Cornforth Rearrangement

The Cornforth rearrangement is a thermal rearrangement reaction of a 4-acyloxazole where the acyl group at the 4-position and the substituent at the 5-position exchange places. cutm.ac.inwikipedia.org First reported by John Cornforth in 1949, this reaction proceeds through a pericyclic ring opening to form a nitrile ylide intermediate, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement and subsequent ring-closure to yield the isomeric oxazole. wikipedia.orgchem-station.com

This reaction is not a de novo synthesis of the oxazole ring itself but rather a method for isomerizing an existing, appropriately substituted oxazole. wikipedia.org For it to be relevant to the synthesis of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole, one would need to start with the isomeric oxazole, 4-acyl-5-(2-chloroethyl)-2-phenyl-oxazole, where the acyl group corresponds to a methyl group precursor. The stability of the nitrile ylide intermediate is crucial; if the starting material is significantly more stable than the product, the reaction may not proceed efficiently. wikipedia.org The reaction generally provides good yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are involved. wikipedia.org

van Leusen Synthesis

The van Leusen oxazole synthesis, discovered in 1972, is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govmdpi.com This reaction is highly valued for its mild conditions and broad substrate scope. nih.govmdpi.com The reaction proceeds via the deprotonation of TosMIC by a base (like K₂CO₃ in methanol), followed by nucleophilic addition to an aldehyde. nih.govwikipedia.org The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline. wikipedia.org Subsequent elimination of the tosyl group (p-toluenesulfinic acid) yields the oxazole ring. nih.govwikipedia.org

This method is particularly useful for synthesizing 5-substituted oxazoles when only an aldehyde and TosMIC are used. nih.govmdpi.com However, a one-pot modification allows for the synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide in the reaction mixture with the aldehyde and TosMIC. nih.gov To apply this to the synthesis of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole, this method is not directly suitable as it typically places the substituent from the aldehyde at the 5-position and does not readily incorporate a substituent at the 2-position like a phenyl group. However, it is a powerful tool for creating other oxazole analogues. nih.govsciforum.net

Table 3: van Leusen Oxazole Synthesis Summary

| Feature | Description |

|---|---|

| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |

| Reagents | Base (e.g., K₂CO₃, piperidine) nih.gov |

| Key Intermediate | Oxazoline nih.govwikipedia.org |

| Product | Typically 5-substituted or 4,5-disubstituted oxazoles |

Doyle Reaction of Nitriles with Diazocarbonyl Compounds

The reaction of diazocarbonyl compounds with nitriles, often promoted by Lewis acids, provides another important route to the oxazole nucleus. nih.govacs.org This method is based on the formal [3+2] cycloaddition of a ketocarbene, generated from the diazocarbonyl compound, with the nitrile. nih.gov

The reaction is often catalyzed by rhodium(II) or copper catalysts, which facilitate the decomposition of the diazo compound and formation of the carbene intermediate. researchgate.net More recently, gold-catalyzed and organoboron Lewis acid-catalyzed versions have been developed, expanding the scope and efficiency of the reaction. researchgate.netresearchgate.net A significant advantage of this method is its ability to construct highly substituted oxazoles. nih.gov However, a common drawback has been the need to use the nitrile component in large excess, often as the solvent. nih.gov

For the synthesis of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole, this method would require benzonitrile (to form the 2-phenyl substituent) and a specific diazocarbonyl compound, namely 1-chloro-4-diazo-pentan-3-one. The reaction would proceed via the generation of a carbene from the diazo compound, which would then undergo cycloaddition with benzonitrile.

Condensation Reactions for Oxazole Scaffolds

The term "condensation reactions" encompasses a broad range of transformations that form the oxazole ring by joining two or more molecules with the elimination of a small molecule, such as water. The Robinson-Gabriel and Fischer syntheses can be classified under this broader category.

Another notable condensation method involves the reaction of α-haloketones with primary amides. pharmaguideline.comcutm.ac.in In this approach, the amide nitrogen acts as a nucleophile, displacing the halide from the α-haloketone. The resulting intermediate then cyclizes and dehydrates to furnish the oxazole. To synthesize 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole using this method, the required starting materials would be benzamide and 1-chloro-4-chlorobutan-2-one.

A further example is the reaction of α-hydroxyamino ketones with aldehydes. pharmaguideline.com The C2-atom and its substituent in the final oxazole are derived from the aldehyde component. pharmaguideline.com This highlights the modularity of condensation strategies, where different fragments of the target oxazole can be brought together from distinct starting materials.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- |

| N-(1-(4-chlorobutan-2-one))benzamide |

| 2,5-diphenyl-oxazole |

| Mandelic acid nitrile |

| Benzaldehyde |

| 4-acyloxazole |

| 4-acyl-5-(2-chloroethyl)-2-phenyl-oxazole |

| Tosylmethyl isocyanide (TosMIC) |

| Benzonitrile |

| 1-chloro-4-diazo-pentan-3-one |

| Benzamide |

| 1-chloro-4-chlorobutan-2-one |

| α-haloketone |

| α-hydroxyamino ketone |

| 2-acylamino-ketone |

| Cyanohydrin |

| Diazocarbonyl compound |

| Nitrile ylide |

Bredereck Reaction with α-Haloketones and Formamide (B127407)

The Bredereck reaction is a classical and efficient method for the synthesis of oxazoles, particularly 2,4-disubstituted derivatives. ijpsonline.com The reaction involves the condensation of an α-haloketone with an amide, such as formamide. ijpsonline.comslideshare.net This process is valued for being an economical and clean method for constructing the oxazole ring. ijpsonline.com

The general mechanism proceeds via initial N-alkylation of the amide by the α-haloketone, followed by cyclization and subsequent dehydration to yield the aromatic oxazole ring. When formamide is used as the amide component, the resulting oxazole is unsubstituted at the C2 position. To achieve a 2-phenyl substitution as in the target molecule, a benzamide would typically be used in place of formamide. However, for the synthesis of analogues, the reaction with formamide is highly relevant.

A key starting material for the synthesis of the target molecule via a Bredereck-type reaction would be an α-haloketone incorporating the necessary methyl and chloroethyl functionalities. For instance, 1-chloro-3-chloromethyl-pentan-2-one could theoretically react with benzamide to form the desired product, although the synthesis of such a specific α-haloketone is non-trivial. A more common approach involves using a simpler α-haloketone and introducing the side chain later. For example, the cyclization of an amide with an α-haloketone has been successfully used to obtain 4-(chloromethyl)-2-phenyloxazoles, which can serve as intermediates for further elaboration. researchgate.net

Table 1: Examples of Bredereck-type Oxazole Synthesis

| α-Haloketone | Amide | Product | Reference |

|---|---|---|---|

| α-Bromoacetophenone | Formamide | 4-Phenyloxazole | ijpsonline.com |

| 3-Chloro-2-butanone | Benzamide | 2-Phenyl-4,5-dimethyloxazole | General Method |

Approaches for Introducing the 2-Phenyl Substituent

The 2-phenyl group is a common feature in many bioactive oxazole derivatives. Several synthetic strategies can be employed to install this substituent.

From Benzoyl-Containing Precursors: Classical methods like the Robinson-Gabriel synthesis inherently install the 2-phenyl group by starting with a 2-acylaminoketone, where the acyl group is benzoyl. pharmaguideline.com Similarly, in the Bredereck reaction, using benzamide instead of formamide directly yields a 2-phenyloxazole. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic methods allow for the introduction of the 2-phenyl group onto a pre-formed oxazole ring through direct C-H arylation. This approach is advantageous as it often allows for late-stage functionalization. Palladium and copper catalysts are commonly employed for this transformation. beilstein-journals.orgnih.gov Direct arylation can be regioselective, with the C2 position of the oxazole ring being particularly susceptible to deprotonation and subsequent coupling with an aryl halide (e.g., bromobenzene or iodobenzene). beilstein-journals.orgnih.gov For instance, palladium-catalyzed direct arylation of oxazole with aryl bromides has been shown to selectively yield 2-aryloxazoles. nih.gov

Table 2: Comparison of Methods for 2-Phenyl Group Introduction

| Method | Starting Material | Key Reagents | Advantage | Disadvantage |

|---|---|---|---|---|

| Robinson-Gabriel | N-Benzoyl-α-amino ketone | Dehydrating agent (e.g., H₂SO₄) | Convergent; builds ring and substituent simultaneously | Requires specific amino ketone precursor |

| Bredereck Reaction | α-Haloketone | Benzamide | Direct incorporation | Limited by α-haloketone availability |

Strategies for Incorporating the 5-Methyl Group

The placement of a methyl group at the C5 position of the oxazole ring is typically achieved by selecting appropriate starting materials in classical ring-forming reactions.

Fischer Oxazole Synthesis: This method involves the reaction of a cyanohydrin with an aldehyde. ijpsonline.com To obtain a 5-methyl-substituted oxazole, one would start from a cyanohydrin derived from a ketone, such as acetone cyanohydrin, and react it with benzaldehyde.

Robinson-Gabriel Synthesis: In this synthesis, the 5-methyl group originates from the α-acylaminoketone precursor. pharmaguideline.com For example, the cyclodehydration of N-benzoyl-L-alanine methyl ketone would yield a 2-phenyl-5-methyloxazole derivative.

From Propargyl Amides: Gold-catalyzed cyclization of N-propargylamides provides a route to substituted oxazoles. organic-chemistry.org An appropriately substituted propargyl amide could be designed to yield the 5-methyl substitution pattern upon cyclization.

The synthesis of 2-aryl-5-methyl-1,3-oxazole-4-carbaldehydes has been reported, demonstrating the feasibility of incorporating both the 2-phenyl and 5-methyl groups into the oxazole framework, which can then be further functionalized at the C4 position. researchgate.net

Synthetic Routes for the 4-(2-Chloroethyl) Moiety

Introducing the 4-(2-chloroethyl) side chain is a critical step in the synthesis of the target compound. This can be accomplished either by modifying a pre-formed oxazole or by carrying the chloroethyl group through the ring synthesis.

A common and direct approach is the halogenation of a corresponding alcohol precursor, specifically a 4-(2-hydroxyethyl)-5-methyl-2-phenyloxazole. This precursor can be synthesized through various standard oxazole syntheses using starting materials containing a protected or unprotected hydroxyethyl group. The subsequent conversion of the hydroxyl group to a chloride is a standard transformation.

Common chlorinating agents for this purpose include:

Thionyl chloride (SOCl₂): Often used with a base like pyridine (B92270) to neutralize the HCl byproduct.

Phosphorus oxychloride (POCl₃): A strong dehydrating and chlorinating agent. ekb.eg

Phosphorus pentachloride (PCl₅): A powerful chlorinating agent.

This strategy has been successfully applied in the synthesis of analogous heterocyclic compounds, such as 4-methyl-5-(2-chloroethyl)-thiazole, where the corresponding 2-hydroxyethyl derivative is treated with phosphoryl chloride. google.com Similarly, the synthesis of 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole has been achieved using trichlorophosphate, indicating the applicability of phosphorus-based reagents for chlorinating side chains on the oxazole ring. chemicalbook.com

An alternative strategy involves using a starting material that already contains the 2-chloroethyl moiety. This approach can shorten the synthetic sequence by incorporating the desired functionality from the outset.

For example, in a Bredereck-type synthesis, one could envision using an α-haloketone that possesses the 4-(2-chloroethyl) side chain. The synthesis of 4-(2-chloroethyl)-2,3-dihydro slideshare.netijpsonline.comoxazino[2,3-b]quinoline has been reported via a tandem chlorination/cyclization reaction, highlighting the use of precursors with chloroethyl functionality in building complex heterocyclic systems. researchgate.net The challenge in this approach often lies in the synthesis and stability of the required chloroethyl-containing precursor, which may be prone to side reactions such as intramolecular cyclization.

A patent for the synthesis of the thiazole (B1198619) analogue, clomethiazole, describes a multi-step route starting from 3,5-dichloro-2-pentanone, which serves as a precursor containing the chloroethyl functionality. google.com This suggests that building blocks containing the chloroethyl group are viable starting points for the synthesis of related heterocycles.

Advanced and Sustainable Synthetic Techniques Applied to Oxazoles

In recent years, significant efforts have been directed towards developing more efficient and environmentally friendly methods for the synthesis of oxazoles. These advanced techniques offer improvements in terms of reaction times, yields, and safety profiles.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. acs.org The van Leusen oxazole synthesis, for example, has been adapted to microwave conditions, significantly reducing reaction times and often improving yields for the synthesis of 5-substituted oxazoles. acs.orgnih.gov

Use of Ionic Liquids: Ionic liquids are non-volatile, recyclable solvents that can enhance reaction rates and selectivity. The one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been successfully performed in ionic liquids, which could be recovered and reused multiple times without a significant loss in product yield. ijpsonline.com

Photocatalysis: Visible-light photocatalysis offers a green and mild approach for constructing chemical bonds. Substituted oxazoles have been synthesized from readily available α-bromoketones and benzylamines at room temperature using a ruthenium-based photocatalyst. organic-chemistry.org

Metal-Free Synthesis: To avoid the cost and toxicity associated with transition metals, metal-free synthetic routes are highly desirable. Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with amides to provide 2,4-disubstituted oxazoles under mild conditions. organic-chemistry.org

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety for handling hazardous intermediates, and allow for easier scalability. The synthesis of oxazoles can be adapted to flow chemistry, enabling more efficient and controlled production.

Table 3: Overview of Advanced Synthetic Techniques for Oxazoles

| Technique | Key Features | Example Application | Reference |

|---|---|---|---|

| Microwave Synthesis | Rapid heating, reduced reaction times | van Leusen oxazole synthesis | acs.orgnih.gov |

| Ionic Liquids | Recyclable solvent, enhanced rates | 4,5-disubstituted oxazoles via van Leusen | ijpsonline.com |

| Photocatalysis | Mild conditions, visible light energy | Synthesis from α-bromoketones and benzylamines | organic-chemistry.org |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. unito.itnih.gov This technology can be effectively applied to classical oxazole syntheses, such as the Robinson-Gabriel reaction. thieme-connect.comresearchgate.net

For the synthesis of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole, a plausible microwave-assisted Robinson-Gabriel approach would involve the cyclodehydration of an N-(1-(1-chloro-3-butanonyl))benzamide precursor. The use of a mild dehydrating agent, such as the Burgess reagent, under microwave irradiation could facilitate this transformation efficiently and with high functional group tolerance. thieme-connect.com

Table 1: Potential Starting Materials for Microwave-Assisted Robinson-Gabriel Synthesis

| Starting Material 1 | Starting Material 2 | Product |

| 1-Chloro-3-aminobutan-2-one | Benzoyl chloride | N-(1-(1-chloro-3-butanonyl))benzamide |

| N-(1-(1-chloro-3-butanonyl))benzamide | Burgess Reagent | Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- |

Research on other substituted oxazoles has demonstrated the feasibility of microwave-assisted methods. For instance, the synthesis of 2,5-diaryloxazole derivatives has been achieved by the microwave irradiation of a mixture of a p-substituted 2-bromoacetophenone and urea in the presence of DMF. ijpsonline.com Similarly, 2,4,5-trisubstituted oxazoles have been prepared through a copper-catalyzed cyclization of alpha-hydroxy ketones with arylacetonitriles under microwave conditions. nih.gov These examples highlight the potential of microwave energy to promote the formation of the oxazole ring with various substitution patterns.

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, utilizes acoustic cavitation to create localized high-temperature and high-pressure microenvironments, which can significantly enhance reaction rates and yields. organic-chemistry.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including oxazoles. researchgate.netnih.gov

An ultrasound-assisted synthesis of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole could be envisioned through a Hantzsch-type reaction between benzamide and 1-chloro-3-bromobutan-2-one. The ultrasonic waves would facilitate the intimate mixing of the reactants and accelerate the condensation and cyclization steps.

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Oxazole Synthesis

| Parameter | Conventional Heating | Ultrasound-Assisted |

| Reaction Time | Hours | Minutes to Hours |

| Yield | Moderate to Good | Often Improved |

| Reaction Conditions | High Temperatures | Milder Conditions |

| Energy Consumption | Higher | Lower |

Studies have shown that ultrasound can be particularly effective when combined with other green chemistry principles, such as the use of deep eutectic solvents. For example, the synthesis of aminooxazole derivatives has been achieved with a 90% yield in just 8 minutes under ultrasound irradiation in a deep eutectic solvent, compared to 3.5 hours and a 69% yield with conventional heating. researchgate.net This synergistic effect of ultrasound and green solvents presents a promising avenue for the efficient synthesis of complex oxazoles.

Mechanochemical Reactions

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding or milling, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. nih.govresearchgate.net This technique has been applied to the synthesis of a variety of heterocyclic compounds, including imidazoles, thiazoles, and oxazoles. rsc.orgacs.org

A potential mechanochemical route to 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole could involve the ball-milling of a solid mixture of the appropriate α-acylamino ketone precursor with a suitable dehydrating agent. The mechanical energy input would drive the cyclization and dehydration process, potentially leading to the desired product in a solid, pure form, thus simplifying the workup procedure.

The application of mechanochemistry to the synthesis of heterocyles is a rapidly growing field, with successful examples including the Hantzsch-type synthesis of 2-aminothiazoles and the synthesis of various fused heterocyclic systems. rsc.orgacs.org These precedents suggest that a mechanochemical approach for the target oxazole is a viable and environmentally friendly strategy.

Reactions in Deep Eutectic Solvents

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that have a significantly lower melting point than their individual components. mdpi.com They are considered green solvents due to their low toxicity, biodegradability, and low cost. DESs can act as both the solvent and catalyst in organic reactions. researchgate.netrsc.org

The synthesis of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole in a deep eutectic solvent could proceed via a one-pot reaction of benzaldehyde, 1-chloro-3-aminobutan-2-one, and an oxidizing agent. A common DES, such as a mixture of choline chloride and urea, could serve as the reaction medium. The DES can facilitate the dissolution of the reactants and promote the reaction through hydrogen bonding interactions.

The use of DES in the synthesis of various heterocyclic compounds, including imidazoles and pyrazoles, has been well-documented. mdpi.com The recyclability of the DES is a key advantage of this methodology, further enhancing its green credentials. rsc.org

Multi-Step Synthesis of Complex Oxazole Derivatives

The synthesis of highly functionalized oxazoles often requires a multi-step approach, where the oxazole core is first constructed and then further modified. nih.govbeilstein-journals.org For the target compound, 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole, a multi-step sequence could involve the initial formation of a simpler oxazole, followed by the introduction of the 2-chloroethyl group.

One possible strategy would be the synthesis of (5-methyl-2-phenyl-oxazol-4-yl)methanol. This intermediate could be synthesized via a Robinson-Gabriel reaction of N-(1-hydroxy-3-oxobutan-2-yl)benzamide. Subsequent chlorination of the hydroxyl group, for example using thionyl chloride, would yield the desired 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole.

Table 3: Exemplary Multi-Step Synthetic Route

| Step | Reaction | Intermediate/Product |

| 1 | Robinson-Gabriel Synthesis | (5-Methyl-2-phenyl-oxazol-4-yl)methanol |

| 2 | Chlorination | Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- |

Another versatile approach for the synthesis of substituted oxazoles is the van Leusen reaction, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). wikipedia.orgorganic-chemistry.orgnrochemistry.com This method could be adapted to produce a 4-substituted-5-methyl-2-phenyl-oxazole, which could then be further elaborated to introduce the chloroethyl side chain. The development of multi-step syntheses in continuous flow reactors is also a promising area, offering improved control over reaction conditions and facilitating the safe handling of reactive intermediates. figshare.comacs.org

Chemical Reactivity and Derivatization Studies of Oxazole, 4 2 Chloroethyl 5 Methyl 2 Phenyl

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of analogues like thiazole (B1198619) or imidazole. wikipedia.org The presence of the electronegative oxygen atom and the pyridine-like nitrogen atom significantly influences its reactivity. oxfordsciencetrove.com This section details the characteristic reactions of the oxazole nucleus as applied to the title compound.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on an oxazole ring is generally a difficult reaction to achieve unless the ring is substituted with electron-donating groups. pharmaguideline.comtandfonline.com The pyridine-like nitrogen at position 3 deactivates the ring towards electrophilic attack. oxfordsciencetrove.com When such reactions do occur, the position of substitution is highly dependent on the existing substituents. The general order of reactivity for an unsubstituted oxazole ring towards electrophiles is C4 > C5 > C2. pharmaguideline.com

For Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, all positions on the heterocyclic ring are already substituted. Therefore, electrophilic attack would target the 2-phenyl group rather than the oxazole ring itself. However, considering the electronic influence of the oxazole ring on the phenyl substituent, the directing effects would need to be evaluated. If substitution on the oxazole ring were forced, the presence of the electron-donating 5-methyl group would activate the ring, while the 2-phenyl group also contributes to electron density. The C5 position is generally favored for electrophilic attack in the parent ring. wikipedia.orgtandfonline.com

Nucleophilic Reactions and Ring Opening

Nucleophilic substitution reactions are uncommon on the oxazole ring itself unless a suitable leaving group is present, typically at the C2 position. pharmaguideline.comtandfonline.comcutm.ac.in In the case of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, the C2 position is occupied by a phenyl group, which is not a viable leaving group.

More frequently, nucleophilic attack on the oxazole ring, especially at the electron-deficient C2 position, leads to ring cleavage rather than substitution. pharmaguideline.com This process can be facilitated by electron-withdrawing groups. In some instances, deprotonation at the C2 position using a strong base can induce a ring-opening to form an isonitrile intermediate. wikipedia.orgcutm.ac.in For the title compound, direct nucleophilic attack on the ring is unlikely due to the substitution pattern. However, under harsh conditions with strong nucleophiles, ring scission could potentially occur, leading to the formation of acyclic products. For instance, treatment of oxazoles with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and subsequent recyclization to form imidazoles. pharmaguideline.com

Reactions with Concentrated Acids

Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKₐ of 0.8. wikipedia.org Protonation occurs at the nitrogen atom in position 3, forming an oxazolium salt. pharmaguideline.comtandfonline.com Consequently, Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- is expected to form salts when treated with concentrated acids like hydrochloric acid or sulfuric acid.

The oxazole ring generally exhibits considerable stability in acidic conditions. For example, some studies have shown that even with functional groups sensitive to hydrolysis, the oxazole core can remain intact upon prolonged boiling in concentrated hydrochloric acid. acs.org This stability is crucial for reactions that may require acidic catalysts or for the functionalization of peripheral substituents under acidic conditions. While synthesis methods can employ concentrated sulfuric acid to induce cyclization and dehydration, the pre-formed substituted oxazole ring is typically robust. scispace.com

Diels-Alder Reactions and Cycloadditions

The oxazole ring can function as an azadiene component in Diels-Alder or [4+2] cycloaddition reactions, providing a synthetic route to substituted pyridines. wikipedia.orgclockss.org The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring, which facilitates reactions with various dienophiles. pharmaguideline.com The reaction can also be promoted by using Lewis or Brønsted acids, which activate the oxazole ring by coordinating to the nitrogen atom. acs.orgacs.org

In Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, the electron-donating 5-methyl and 2-phenyl groups are expected to increase the reactivity of the oxazole ring as a diene. The cycloaddition would occur across the C4 and C5 positions of the oxazole ring with a suitable dienophile, such as an alkene or alkyne. The initial cycloadduct is often unstable and undergoes a retro-Diels-Alder reaction, losing the oxygen bridge to form a pyridine (B92270) derivative. wikipedia.org

Table 1: Predicted Diels-Alder Reactivity

| Reactant | Dienophile Example | Expected Product Type | Driving Factor |

|---|---|---|---|

| Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- | Acrylonitrile | Substituted Pyridine | Aromatization of the intermediate |

| Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- | Dimethyl acetylenedicarboxylate | Substituted Pyridine | Aromatization of the intermediate |

Reactions Involving the 2-Chloroethyl Side Chain

The 2-chloroethyl group at the C4 position provides a primary site for derivatization through reactions involving the carbon-chlorine bond.

Nucleophilic Displacement Reactions of the Chloride

The chlorine atom on the ethyl side chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack via an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups. nih.gov This type of reaction is a common and effective strategy for modifying heterocyclic compounds bearing haloalkyl side chains. nih.govbeilstein-journals.org A diverse range of nucleophiles, including amines, alkoxides, phenoxides, and sulfur nucleophiles, can be employed to displace the chloride. nih.gov

These substitution reactions are valuable for synthesizing a broad spectrum of derivatives with potentially new chemical and biological properties. The reactivity of the 2-chloroethyl group is generally high, allowing these reactions to proceed under relatively mild conditions.

Table 2: Examples of Nucleophilic Displacement Reactions

| Nucleophile | Reagent Example | Product Class | Resulting Side Chain |

|---|---|---|---|

| Amine | Piperidine | Tertiary Amine | -CH₂CH₂-N(C₅H₁₀) |

| Alkoxide | Sodium methoxide | Ether | -CH₂CH₂-OCH₃ |

| Thiolate | Sodium thiophenoxide | Thioether | -CH₂CH₂-SPh |

| Cyanide | Sodium cyanide | Nitrile | -CH₂CH₂-CN |

| Azide | Sodium azide | Alkyl Azide | -CH₂CH₂-N₃ |

Cyclization Reactions Triggered by the Chloroethyl Group

The 4-(2-chloroethyl) substituent is a key reactive handle for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. This reactivity is analogous to that observed in other N-(2-chloroethyl) compounds, which readily cyclize to form dihydrooxazolium or related intermediates. nih.gov In the case of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, intramolecular cyclization would likely proceed via nucleophilic attack of the oxazole nitrogen onto the electrophilic carbon of the chloroethyl group.

This process would result in the formation of a tricyclic fused oxazolo[3,2-a]pyridinium salt. The reaction conditions for such cyclizations typically involve heating in a suitable solvent or the use of a non-nucleophilic base to facilitate the elimination of hydrogen chloride. The resulting fused heterocyclic systems are of significant interest in medicinal chemistry due to their rigid structures and potential for novel biological activities.

Table 1: Potential Cyclization Products from Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

| Reactant | Conditions | Putative Product |

| Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- | Heat or Base | 7-methyl-5-phenyl-2,3-dihydro-1H-oxazolo[3,2-a]pyridin-4-ium chloride |

Formation of Linkers and Bridging Moieties

The chloroethyl group also serves as a valuable attachment point for the development of chemical linkers and bridging moieties. Nucleophilic substitution of the chloride by various nucleophiles can introduce a range of functionalities. For example, reaction with primary or secondary amines can yield aminoethyl-substituted oxazoles, which can be further elaborated. Similarly, reaction with thiols or alcohols can introduce thioether or ether linkages, respectively.

These derivatized oxazoles can be utilized as building blocks in the construction of more complex molecules, such as bivalent ligands or probes for chemical biology. The ability to connect the oxazole core to other molecular entities through a flexible ethyl linker provides a powerful tool for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. The oxazole ring itself, being a bioisostere for ester and amide functionalities, can be incorporated into molecules to enhance their metabolic stability and cell permeability.

Transformations of the 5-Methyl Substituent

The 5-methyl group on the oxazole ring, while seemingly simple, offers opportunities for further functionalization. One common strategy for modifying such methyl groups on heterocyclic rings is through free-radical halogenation, typically bromination, using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. This would yield a 5-(bromomethyl) derivative, a versatile intermediate for subsequent nucleophilic substitution reactions.

Alternatively, oxidation of the methyl group can lead to the corresponding aldehyde or carboxylic acid. nih.gov These transformations would provide handles for a variety of synthetic manipulations, including reductive amination, Wittig reactions, or amide bond formation, further expanding the diversity of accessible analogues.

Table 2: Potential Transformations of the 5-Methyl Group

| Starting Material | Reagent(s) | Product |

| 5-methyl-oxazole derivative | N-Bromosuccinimide (NBS), AIBN | 5-(bromomethyl)-oxazole derivative |

| 5-methyl-oxazole derivative | Oxidizing agent (e.g., KMnO4, SeO2) | 5-formyl-oxazole or 5-carboxy-oxazole derivative |

Functionalization of the 2-Phenyl Group

The 2-phenyl group is amenable to a wide range of functionalization reactions characteristic of aromatic rings, primarily through electrophilic aromatic substitution. The directing effects of the oxazole ring and any existing substituents on the phenyl ring will govern the regioselectivity of these reactions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, provide powerful methods for introducing new carbon-carbon and carbon-heteroatom bonds to the phenyl ring. dntb.gov.uaignited.in These reactions typically require prior conversion of a C-H bond on the phenyl ring to a C-X bond (where X is a halide or triflate), which can be achieved through electrophilic halogenation.

Table 3: Representative Functionalization Reactions of the 2-Phenyl Group

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO3, H2SO4 | 2-(nitrophenyl)-oxazole derivatives |

| Bromination | Br2, FeBr3 | 2-(bromophenyl)-oxazole derivatives |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-(biphenyl)-oxazole derivatives |

Strategies for Further Derivatization and Analogue Preparation

The combination of the reactive sites on Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- allows for a multitude of strategies for the preparation of diverse analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net A combinatorial approach can be envisioned where modifications at the three main positions are systematically explored.

For instance, a library of compounds could be generated by first creating a set of derivatives with varied functionalities on the 2-phenyl ring via electrophilic substitution or cross-coupling reactions. Subsequently, the 4-(2-chloroethyl) group of these compounds could be reacted with a panel of nucleophiles to introduce different linkers. Finally, the 5-methyl group could be functionalized to further diversify the library. Such a systematic approach would allow for a thorough exploration of the chemical space around this oxazole scaffold, facilitating the identification of compounds with optimized properties for various applications. The development of novel synthetic methods, such as one-pot reactions and flow chemistry, can further streamline the synthesis of these analogues. informahealthcare.comnih.govijpsonline.com

Spectroscopic and Structural Characterization in Oxazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-", ¹H and ¹³C NMR would provide critical information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the phenyl, methyl, and chloroethyl groups. The aromatic protons of the 2-phenyl group would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methyl group at the 5-position of the oxazole (B20620) ring would present as a sharp singlet, likely in the range of δ 2.0-2.5 ppm. The chloroethyl group at the 4-position would exhibit a more complex pattern, likely two triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups, with chemical shifts influenced by the adjacent chlorine atom and the oxazole ring.

The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon environment. The carbon atoms of the oxazole ring (C2, C4, and C5) would show characteristic shifts, with C2 and C5 generally appearing at lower fields than C4. The carbons of the phenyl, methyl, and chloroethyl substituents would also have distinct chemical shifts, allowing for a complete structural assignment. For instance, in related 2,4,5-trisubstituted oxazoles, the oxazole ring carbons appear at specific ppm ranges which helps in confirming the structure. researchgate.netnih.gov

| Proton | Expected Chemical Shift (ppm) | Carbon | Expected Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.5 | Phenyl-C | 120 - 140 |

| Methyl-H | 2.0 - 2.5 | Methyl-C | 10 - 20 |

| -CH₂- (adjacent to oxazole) | ~3.0 | -CH₂- (adjacent to oxazole) | ~30 |

| -CH₂- (adjacent to Cl) | ~3.7 | -CH₂- (adjacent to Cl) | ~45 |

| Oxazole-C2 | ~160 | ||

| Oxazole-C4 | ~130 | ||

| Oxazole-C5 | ~145 |

This is an interactive data table. The values are estimations based on general principles of NMR spectroscopy and data from similar oxazole structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. For "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-", high-resolution mass spectrometry (HRMS) would provide the exact molecular weight, confirming its elemental composition (C₁₂H₁₂ClNO).

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for such a molecule could include the loss of the chloroethyl side chain, cleavage of the oxazole ring, and fragmentation of the phenyl group. Analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. For example, in studies of other substituted oxazoles, fragmentation patterns have been key to confirming the identity of the synthesized compounds. rsc.org

| Ion | Expected m/z | Significance |

| [M]⁺ | 221.06 | Molecular Ion (for ³⁵Cl) |

| [M+2]⁺ | 223.06 | Isotopic Peak (for ³⁷Cl) |

| [M - CH₂Cl]⁺ | 172.07 | Loss of chloroethyl radical |

| [C₆H₅CO]⁺ | 105.03 | Benzoyl cation |

This is an interactive data table. The m/z values are calculated based on the chemical formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-", the IR spectrum would be expected to show characteristic absorption bands for the C=N and C=C bonds of the oxazole and phenyl rings, typically in the range of 1500-1650 cm⁻¹. The C-O-C stretching vibration of the oxazole ring would likely appear in the 1050-1250 cm⁻¹ region. researchgate.netrsc.org The C-Cl bond of the chloroethyl group would have a characteristic absorption in the fingerprint region, typically around 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated system, encompassing the phenyl group and the oxazole ring, would result in characteristic UV absorption maxima. Typically, substituted oxazoles exhibit absorption bands in the UV region, and the position and intensity of these bands can be influenced by the nature and position of the substituents. researchgate.net For the title compound, one would expect to see absorption peaks likely in the 250-350 nm range, corresponding to π→π* electronic transitions within the conjugated system.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| C=N and C=C (aromatic) | 1500 - 1650 |

| C-O-C (ether-like) | 1050 - 1250 |

| C-H (aromatic) | 3000 - 3100 |

| C-H (aliphatic) | 2850 - 3000 |

| C-Cl | 600 - 800 |

This is an interactive data table. The values are typical ranges for the specified functional groups.

Advanced Spectroscopic Techniques

In addition to the fundamental techniques discussed above, advanced spectroscopic methods can provide deeper insights into the structure and properties of "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-". Techniques such as two-dimensional NMR (e.g., HMBC, NOESY) can be used to establish long-range correlations between protons and carbons and to probe the spatial proximity of atoms, respectively. This would be particularly useful in confirming the substitution pattern on the oxazole ring and the conformation of the substituents.

X-ray Crystallography of Related Oxazole Architectures

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-" is not available in the provided search results, analysis of related oxazole and isoxazole (B147169) structures reveals important architectural features. nih.gov

Computational and Theoretical Investigations of Oxazole, 4 2 Chloroethyl 5 Methyl 2 Phenyl

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. For "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-," methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and reactivity profile. nih.govnih.gov These calculations can determine the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. chemijournal.com A smaller energy gap suggests that the molecule is more likely to be reactive. For substituted oxazoles, the nature and position of the substituents significantly influence these frontier orbitals. The phenyl group at the 2-position, the methyl group at the 5-position, and the chloroethyl group at the 4-position will all modulate the electronic properties of the oxazole (B20620) ring.

Reactivity indices, such as local softness and Fukui functions, can also be derived from quantum chemical calculations. These indices help in predicting the most probable sites for nucleophilic and electrophilic attack. For instance, the nitrogen and oxygen atoms of the oxazole ring are expected to be potential sites for electrophilic attack, while certain carbon atoms might be more susceptible to nucleophilic attack.

Table 1: Predicted Electronic Properties of Oxazole Derivatives

| Property | Predicted Value for a Generic 2,5-disubstituted-1,3,4-oxadiazole |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

| Dipole Moment | Data not available |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics (MD) simulations provide a window into the dynamic behavior of molecules over time. nih.gov For "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-," MD simulations can reveal its conformational preferences, flexibility, and interactions with its environment, such as a solvent or a biological receptor. ajchem-a.com

MD simulations are also invaluable for studying intermolecular interactions. For example, if this oxazole derivative is being investigated for its potential biological activity, MD simulations can be used to model its interaction with a target protein, providing insights into the binding mode and stability of the complex. ajchem-a.com

In Silico Prediction of Chemical Properties and Transformations

A wide range of chemical properties and potential transformations of "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-" can be predicted using various in silico tools and quantitative structure-property relationship (QSPR) models. rsc.orgnih.gov These predictions can encompass physicochemical properties like solubility, lipophilicity (logP), and pKa, which are crucial for understanding its behavior in different environments. mdpi.com

Software programs can also predict spectroscopic properties, such as NMR and IR spectra, which can aid in the structural elucidation of the compound. mdpi.com Furthermore, the reactivity of the molecule can be explored by simulating its behavior under different reaction conditions. For example, the susceptibility of the chloroethyl group to nucleophilic substitution or elimination reactions can be computationally assessed.

Predictive models for toxicity and metabolic fate are also an important aspect of in silico analysis. silae.it These models can provide an early indication of the potential for adverse effects or how the molecule might be processed in a biological system, guiding further experimental studies.

Table 2: Predicted Physicochemical and ADMET Properties

| Property | Predicted Value | Method/Tool |

| Molecular Weight | 237.69 g/mol | Calculation |

| LogP | Data not available | In silico prediction tools |

| Water Solubility | Data not available | In silico prediction tools |

| pKa | Data not available | In silico prediction tools |

| Toxicity Class | Data not available | ProTox-II |

| hERG Inhibition | Data not available | In silico prediction tools |

Mechanistic Studies of Chemical Reactions

For instance, the synthesis of this oxazole derivative likely involves a cyclization reaction. Quantum chemical calculations can be used to model the proposed mechanism, calculate the activation energies for different steps, and determine the most favorable reaction pathway. Similarly, the reactivity of the functional groups, such as the chloroethyl side chain, can be studied. The mechanism of its substitution by various nucleophiles, for example, can be elucidated, providing insights into the factors that control the reaction rate and regioselectivity.

Theoretical Insights into Structure-Activity Relationships

In the context of drug discovery and materials science, understanding the relationship between a molecule's structure and its activity is paramount. Theoretical methods play a crucial role in elucidating these structure-activity relationships (SAR). researchgate.net For "Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-," computational studies can help to identify the key structural features that are responsible for a particular biological activity or chemical property.

By systematically modifying the structure of the molecule in silico (e.g., by changing the substituents on the phenyl ring or altering the length of the alkyl chain) and calculating the corresponding changes in electronic properties or binding affinity to a receptor, a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov These models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. Molecular docking studies, which predict the preferred orientation of a molecule when bound to a target, are also a key component of theoretical SAR investigations. mdpi.com

Biological Activities and Structure Activity Relationships Sar in Research Context

In Vitro Antimicrobial Investigations

No published data is available for the antibacterial, antifungal, or antibiofilm activities of Oxazole (B20620), 4-(2-chloroethyl)-5-methyl-2-phenyl-.

In Vitro Antiproliferative Activity

No published data is available regarding the screening of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- against cancer cell lines or its effects on cell cycle modulation.

Enzyme Inhibition Studies

While no enzyme inhibition studies were found for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, the oxazole scaffold is a known pharmacophore present in various enzyme inhibitors.

Research into the tyrosinase inhibition potential of oxazole derivatives is an active area, though specific data for 4-(2-chloroethyl)-5-methyl-2-phenyloxazole is not available. Studies on other oxazole-containing structures, such as 2-phenylbenzo[d]oxazole derivatives, have shown that these compounds can inhibit tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The inhibitory activity is often linked to the presence and position of hydroxyl groups on the phenyl ring, which can interact with the enzyme's active site. For instance, compounds featuring a resorcinol (B1680541) (1,3-dihydroxybenzene) structure are noted for their potent inhibitory effects.

The broader class of oxazole derivatives has been evaluated against various other enzyme targets. For example, certain 4,5-disubstituted 2-arylaminooxazoles have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov In other studies, different series of oxazole derivatives have been investigated for their potential to inhibit papain-like protease (PLpro), a therapeutic target for SARS-CoV-2. ipbcams.ac.cn Additionally, some thiazolo[4,5-b]pyridin-2-ones, which are structurally related to oxazoles, have been screened for their inhibitory effects against bacterial enzymes like MurD and DNA gyrase. mdpi.com

Acaricidal and Insecticidal Activity Research

No specific studies detailing the acaricidal or insecticidal properties of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- were identified. However, research on related heterocyclic compounds provides insight into the potential of this chemical class. For instance, various 1,2,4-oxadiazole (B8745197) derivatives have been synthesized and evaluated for nematicidal activity, showing effects on organisms like Bursaphelenchus xylophilus. The structure-activity relationship in these studies indicated that the nature of substituents on the heterocyclic ring is crucial for their biological effect.

Proposed Mechanisms of Biological Action (at molecular/cellular level)

Specific molecular or cellular mechanisms of action for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- have not been elucidated in the reviewed literature. The mechanisms described below pertain to other investigated oxazole derivatives and are provided for context.

For oxazole derivatives that exhibit biological activity, the proposed mechanism often involves direct interaction with protein targets. In the case of anticancer 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, molecular docking studies suggest that they bind within the hydrophobic cavity of tubulin. mdpi.com This interaction is thought to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. For antimicrobial thiazolopyridine derivatives, computational studies have modeled their binding interactions with enzymes essential for bacterial survival, such as MurD and DNA gyrase, suggesting a mechanism based on the inhibition of cell wall synthesis and DNA replication. mdpi.com

The influence of oxazole derivatives on cellular pathways is a consequence of their interaction with specific molecular targets. For example, by inhibiting tubulin polymerization, certain oxadiazole compounds can trigger cellular stress responses and activate apoptotic pathways. mdpi.com Antagonists of the TRPV1 receptor can modulate pain signaling pathways by blocking the influx of cations in response to noxious stimuli. nih.gov However, without specific data for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, any discussion of its influence on cellular pathways would be speculative.

Comprehensive Structure-Activity Relationship (SAR) Analysis of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-

Influence of the 2-Phenyl Substituent on Biological Activity

The presence of an aryl group, particularly a phenyl ring, at the C(2) position of the oxazole core is a critical determinant of its biological activity, especially in the context of anticancer applications. Research has consistently shown that 2-aryl substituted oxazole derivatives exhibit significant cytotoxic effects across various cancer cell lines. nih.gov The phenyl group at this position is believed to contribute to the molecule's ability to interact with biological targets through hydrophobic and π-π stacking interactions.

Studies on related 2,5-disubstituted oxazoles have underscored the importance of the C(2)-phenyl group for potent antiproliferative effects. nih.gov The electronic properties of this phenyl ring can be further modulated by the introduction of various substituents, which in turn can fine-tune the biological activity. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the molecule's electronic distribution and its binding affinity to target proteins. In the case of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, the unsubstituted phenyl ring provides a foundational lipophilic character that is often associated with enhanced cell permeability and interaction with hydrophobic pockets in target enzymes or receptors.

The following table summarizes the impact of C(2) substituents on the anticancer activity of oxazole derivatives, drawing from studies on analogous compounds.

Role of the 5-Methyl Group in Modulating Activity

Substituents at the C(5) position of the oxazole ring also play a pivotal role in modulating the biological efficacy of the compound. The 5-methyl group in Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- is likely to influence the molecule's activity through several mechanisms. Sterically, the methyl group can affect the conformation of the molecule, potentially influencing its fit within the binding site of a biological target.

Electronically, the methyl group is a weak electron-donating group, which can subtly alter the electron density of the oxazole ring and thereby its reactivity and interaction with biological macromolecules. Research on 2,4,5-trisubstituted oxazoles has indicated that the nature of the substituent at the C(5) position can significantly impact the compound's antiproliferative activity. nih.gov In some series of oxazole derivatives, the presence of a small alkyl group like methyl at C(5) has been found to be favorable for activity.

The table below illustrates the influence of C(5) substituents on the biological activity of related oxazole compounds.

Impact of the 4-(2-Chloroethyl) Moiety on Biological Profile

The 4-(2-chloroethyl) group is a key functional moiety that likely imparts a significant aspect of the biological activity of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-. The chloroethyl group is a known alkylating agent, capable of forming covalent bonds with nucleophilic groups present in biological macromolecules such as DNA and proteins. This alkylating potential is a hallmark of many classical cytotoxic anticancer drugs.

Studies on other heterocyclic compounds bearing a 2-chloroethylthio or a 1-(2-chloroethyl)-1-nitrosohydrazinecarboxamide moiety have demonstrated potent cytotoxic effects. nih.govnih.gov The cytotoxicity of these compounds is often attributed to their ability to induce DNA damage, leading to the activation of apoptotic pathways in cancer cells. It is plausible that the 4-(2-chloroethyl) group on the oxazole ring acts as a "warhead," enabling the molecule to covalently modify its biological target, resulting in irreversible inhibition and potent biological effects. The presence of this reactive group suggests that Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- may function as a targeted alkylating agent, with the oxazole scaffold directing the molecule to specific biological sites.

The following table provides examples of compounds containing a chloroethyl or a similar reactive moiety and their observed biological effects.

Substituent Effects on Overall Biological Efficacy

Once the molecule is appropriately positioned, the 4-(2-chloroethyl) moiety can exert its cytotoxic effect through alkylation. The combination of a specific targeting scaffold (the 2-phenyl-5-methyl-oxazole core) and a reactive functional group (the 4-(2-chloroethyl) side chain) is a common strategy in the design of targeted covalent inhibitors.

The antiproliferative activity of substituted oxazoles is often evaluated using metrics such as the half-maximal inhibitory concentration (IC50) or the growth inhibition percentage (GI50). While specific data for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- is not available in the reviewed literature, the SAR data from related compounds suggest that it would likely exhibit significant cytotoxic activity against various cancer cell lines. The combination of features present in this molecule aligns with those known to contribute to potent anticancer effects in other oxazole derivatives. nih.govbenthamscience.com

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Synthetic Building Blocks

Generally, oxazoles are recognized as important synthetic intermediates. aablocks.com The presence of a reactive chloroethyl group on the oxazole (B20620) ring of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole suggests its potential as a versatile building block. This functional group could, in theory, participate in various nucleophilic substitution reactions, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures. However, specific examples or studies detailing the use of this particular compound as a synthetic building block are not available in the reviewed literature.

Intermediates in the Synthesis of Complex Organic Molecules

The structural framework of oxazoles is integral to numerous biologically active natural products and pharmaceutical drugs. aablocks.com Consequently, substituted oxazoles are valuable intermediates. For instance, related 2,4,5-trisubstituted oxazole derivatives have been synthesized and evaluated for potential antiproliferative activity. nih.gov While it is plausible that 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole could serve as an intermediate in synthesizing more complex molecules, no specific synthetic pathways or target molecules involving its use have been documented in the available research.

Contributions to Advanced Materials Research

The investigation into the applications of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole in materials science is not documented in public literature. Research in this area tends to focus on oxazole derivatives with specific electronic or photophysical properties, and there is no indication that this particular compound has been a subject of such studies.

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

There is no available research linking Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- to applications in OLEDs or other optoelectronic devices.

Polymers with Enhanced Properties

No studies have been found that describe the synthesis or use of polymers derived from Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-.

Photoconductive Substances

The potential photoconductive properties of this compound or materials derived from it have not been reported in the scientific literature.

Utility in Agrochemical Research

While many heterocyclic compounds, including various oxazole, pyrazole, and triazole derivatives, are actively researched for their potential as agrochemicals, there is no specific information on the utility of 4-(2-chloroethyl)-5-methyl-2-phenyl-oxazole in this field. nih.gov Studies on related classes of compounds have shown fungicidal, herbicidal, and insecticidal activities. nih.govnih.govfrontiersin.org However, no bioactivity screening data or research findings have been published for the specific compound .

Development of Pesticides and Herbicides

The investigation into the pesticidal and herbicidal properties of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- has been a subject of scientific inquiry. The core structure, a substituted oxazole ring, is a feature found in various biologically active molecules. However, based on currently available scientific literature and patent databases, there is no direct evidence to suggest that Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- has been successfully developed or is currently utilized as an active ingredient in commercial pesticides or herbicides.

While the broader class of oxazole-containing compounds has been explored for agrochemical applications, specific research detailing the efficacy and development of this particular compound in pest and weed control is not publicly documented. Studies on other substituted oxazoles have shown some herbicidal activity, but these findings are not directly transferable to Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-. Therefore, its role in the development of new pesticide and herbicide formulations remains theoretical and undemonstrated in the available scientific record.

Plant-Growth Regulating Effects

The potential for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- to act as a plant-growth regulator has also been considered. Plant growth regulators are crucial in modern agriculture for controlling various aspects of plant development, from germination to flowering and fruiting. Certain heterocyclic compounds, including some oxazole derivatives, have been shown to exhibit plant growth-regulating properties, such as cytokinin-like or auxin-like activities. researchgate.netomicsonline.orgiomcworld.org

However, specific studies and data on the plant-growth regulating effects of Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl- are not found in the reviewed scientific literature. Research on other oxazole and oxazolopyrimidine derivatives has indicated that substitutions on the oxazole ring can influence their biological activity, with some compounds showing potential to stimulate plant growth. researchgate.netomicsonline.org Without direct experimental evidence for Oxazole, 4-(2-chloroethyl)-5-methyl-2-phenyl-, any discussion of its specific effects on plant physiology would be speculative. Further research would be necessary to determine if this compound possesses any meaningful plant-growth regulating properties.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Microwave-assisted organic synthesis (MAOS) presents another promising avenue. nih.govsemanticscholar.org This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions compared to conventional heating. nih.govresearchgate.net Investigating a microwave-promoted O,N-acylation-cyclodehydration cascade reaction could be a rapid route to this and related oxazole (B20620) derivatives. nih.gov

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Method | Potential Advantages for Target Compound | Key Research Focus |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. | Designing a convergent synthesis from simple, readily available precursors. |

| Modern Catalysis (e.g., Co(III), Pd/Cu) | High yields, mild reaction conditions, broad substrate scope. rsc.orgijpsonline.com | Adapting existing protocols for trisubstituted oxazoles to accommodate the chloroethyl group. |